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Introduction

PY159 is a first-in-class, afucosylated humanized IgG1 monoclonal antibody that acts as an
agonist for the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1][2] TREML1 is a
cell surface receptor highly expressed on immunosuppressive myeloid cells within the tumor
microenvironment (TME), including tumor-associated macrophages (TAMs), monocytic
myeloid-derived suppressor cells (MMDSCs), and tumor-associated neutrophils (TANS).[3] By
activating TREM1, PY159 is designed to reprogram these immunosuppressive cells into pro-
inflammatory, anti-tumor effectors, thereby "tuning" the TME to promote anti-tumor immunity.
This guide provides a comprehensive technical overview of PY159, including its mechanism of
action, preclinical data, and clinical trial insights.

Mechanism of Action: TREM1-Mediated Myeloid
Reprogramming

PY 159 functions by binding to and activating TREM1, which then signals through the DAP12
adaptor protein.[3] This activation leads to a cascade of downstream signaling events, resulting
in the repolarization of M2-like, anti-inflammatory TAMs to a more M1-like, pro-inflammatory
phenotype. This reprogramming is characterized by an increase in the production of pro-
inflammatory cytokines and chemokines, as well as the upregulation of costimulatory and
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activation markers on the surface of myeloid cells.[1] The afucosylation of PY159 enhances its
binding to Fcy receptors, which is believed to be crucial for its agonistic activity and the cross-
linking of TREM1 required to initiate signaling.[4]

Signaling Pathway

The binding of PY159 to TREML1 initiates a signaling cascade through the associated DAP12
adaptor protein. The immunoreceptor tyrosine-based activation motif (ITAM) within DAP12
becomes phosphorylated, leading to the recruitment and activation of the spleen tyrosine
kinase (Syk). Downstream of Syk, the signaling pathway involves the activation of key
transcription factors that drive the expression of pro-inflammatory genes.
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PY159 Signaling Pathway in TAMs
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Caption: PY159 binds to TREM1, initiating a signaling cascade through DAP12 and Syk,
leading to TAM reprogramming.

Preclinical Data

Preclinical studies have demonstrated the ability of PY159 to reprogram tumor-associated
myeloid cells and exert anti-tumor activity.[1][3]

In Vitro Studies

e Cytokine and Chemokine Induction: Treatment of human peripheral blood mononuclear cells
(PBMCs) and dissociated human tumors with PY159 in vitro resulted in the induction of a
selective set of pro-inflammatory cytokines and chemokines.[3] A patent from Pionyr
Immunotherapeutics discloses that an anti-TREM1 antibody induced the expression of
cytokines and chemokines associated with a pro-inflammatory, T-cell based response (Table

1).[3]

Category Induced Molecules
Pro-inflammatory Cytokines IL-13, IL-6, TNF-a

Chemokines CCL2, CCL3, CCL4, CXCL8, CXCL10
T-cell Activating Cytokines IFN-y

Table 1: Summary of pro-inflammatory
molecules induced by an anti-TREM1 antibody

in human blood in vitro.[3]

e Macrophage Activation: In vitro human blood assays showed that PY159 treatment led to the
upregulation of activation markers on monocytes.[3]

In Vivo Studies

e Syngeneic Mouse Models: A surrogate anti-mouse TREM1 antibody, PY159m, demonstrated
anti-tumor efficacy in several syngeneic mouse tumor models, both as a single agent and in
combination with checkpoint inhibitors like anti-PD-1 antibodies.[3]
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Experimental Protocols

Detailed experimental protocols for the preclinical studies of PY159 are not yet publicly
available in peer-reviewed publications. However, based on the descriptions in abstracts and
patents, the following methodologies were likely employed.

In Vitro Cytokine Release Assay (Conceptual Protocol)

e Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy
donors or dissociated tumor cells from patient samples.

e Cell Culture: Cells are cultured in appropriate media and conditions.

o Treatment: Cells are treated with varying concentrations of PY159 or an isotype control
antibody.

¢ Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
o Supernatant Collection: Supernatants from the cell cultures are collected.

o Cytokine/Chemokine Analysis: The concentration of various cytokines and chemokines in the
supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

Syngeneic Mouse Model (Conceptual Workflow)
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Conceptual Workflow for In Vivo Efficacy Study

Tumor Cell Implantation

(e.g., MC38, CT26)

Tumor Growth Monitoring

Treatment Initiation

(PY159m +/- anti-PD-1)

Tumor Volume Measurement

Study Endpoint
(e.g., tumor size, survival)

Tumor Microenvironment Analysis
(Flow Cytometry, IHC)

Click to download full resolution via product page

Caption: Workflow for evaluating PY159m efficacy in syngeneic mouse tumor models.

Clinical Development

PY159 has been evaluated in a Phase 1a/1b clinical trial (NCT04682431) as a single agent
and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid

tumors.[5]
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Phase la Dose-Escalation Study

Design: A non-randomized, open-label, 3+3 dose-escalation study.[5]

Patient Population: Patients with advanced refractory solid tumors.[5]

Dosing: Intravenous administration once every three weeks. Single-agent PY159 was
evaluated at dose levels ranging from 0.01 to 10 mg/kg. The combination with
pembrolizumab was evaluated with PY159 doses from 0.3 to 10 mg/kg.[5]

Safety and Tolerability: PY159 was generally well-tolerated with an acceptable safety profile,
both as a monotherapy and in combination with pembrolizumab.

Pharmacokinetics: Pharmacokinetic parameters were linear and dose-proportional at doses
beyond 0.3 mg/kg, with a half-life of 8-9 days.[5]

Preliminary Efficacy: In 37 evaluable patients, two partial responses and nine cases of stable
disease were observed.

Phase 1b Expansion Study

Based on the Phase la results, a recommended dose of 3 mg/kg was selected for the Phase

1b expansion cohorts in several prespecified cancer types.
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Study Phase Treatment Arms Key Objectives

- Safety and tolerability-
PY159 monotherapy (dose Determine maximum tolerated
Phase la .
escalation) dose and recommended

Phase 2 dose

PY159 + Pembrolizumab

(dose escalation)

- Further evaluate safety and
PY159 monotherapy (dose N o )
Phase 1b ) tolerability- Preliminary anti-
expansion) o
tumor activity

PY159 + Pembrolizumab

(dose expansion)

Table 2: Overview of the
PY159 Phase 1a/1b Clinical
Trial Design.[5]

Conclusion

PY159 represents a promising novel immunotherapeutic approach that targets and reprograms
the immunosuppressive myeloid compartment of the tumor microenvironment. By activating
TREM1, PY159 converts tumor-associated macrophages and other myeloid cells into anti-
tumor effectors. Preclinical data support its mechanism of action, and early clinical data have
shown an acceptable safety profile and encouraging signs of anti-tumor activity. Further
investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic
potential of PY159 in various solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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